N'-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-Cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic diamide compound characterized by a central ethanediamide core substituted with a cyclohexyl group and an oxolan-2-ylmethyl moiety.
Properties
IUPAC Name |
N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPGBAGLMAKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide typically involves the reaction of cyclohexylamine with oxolan-2-ylmethylamine in the presence of an appropriate catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide oxide, while reduction may produce N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide hydride.
Scientific Research Applications
Chemical Properties and Structure
N'-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide is characterized by its unique molecular structure, which includes:
- Cyclohexyl Group : Provides hydrophobic characteristics.
- Oxolane (Tetrahydrofuran) Ring : Offers stability and solubility in organic solvents.
- Ethanediamide Backbone : Imparts potential for biological activity due to the presence of amine functionalities.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
Potential Applications:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus .
Drug Development
The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Studies have suggested that modifications to the oxolane ring can enhance bioavailability and reduce toxicity.
Case Study: Antimicrobial Efficacy
A study highlighted the correlation between structural modifications and enhanced antimicrobial potency, indicating that specific alterations in the cyclohexyl group can significantly improve efficacy against gram-positive bacteria .
Materials Science
In materials science, this compound has been explored for its potential use in polymer synthesis and as a ligand in coordination chemistry.
Applications:
-
Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the synthesis of novel polymers with tailored properties.
Property Type Application Mechanical Strength Enhances durability of polymeric materials Solubility Improves solubility profiles in organic solvents
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines, with IC50 values indicating significant potential for anticancer drug development .
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N'-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide, a comparison with analogous compounds is outlined below.
Functional Group Analysis
- 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6): This acetamide derivative features a cyano group and a methylamino carbonyl substituent. Unlike the target compound, it lacks the ethanediamide backbone and the cyclohexyl/oxolane substituents, resulting in distinct electronic and steric profiles. Toxicity data for this compound remain uninvestigated .
- metab_3695 (6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol): A highly oxygenated organooxygen compound with multiple hydroxyl groups and oxolane rings. Its polarity and hydrophilicity (logP = 1.063–2.586) contrast sharply with the more lipophilic cyclohexyl group in the target compound, suggesting divergent solubility and bioavailability .
- metab_10121 (N-desmethyl-o-O-sulfate rosiglitazone): A sulfated organic derivative with a thiazolidinedione backbone. Its sulfonate group enhances water solubility and metabolic stability compared to the non-sulfated ethanediamide structure of the target compound .
Physicochemical and Structural Properties
Methodological Insights
- Crystallographic Refinement : SHELXL, a program widely used for small-molecule refinement , could theoretically resolve the crystal structure of this compound, enabling comparisons of bond lengths, angles, and packing efficiency with analogs.
- Metabolomic Profiling : Techniques applied to metab3695 and metab10121 (e.g., LC-MS) could elucidate the target compound’s metabolic stability or degradation pathways relative to its peers.
Biological Activity
N'-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexyl group and an oxolane (tetrahydrofuran) moiety, which may contribute to its biological properties.
The mechanism by which this compound exerts its effects involves interaction with specific biological targets. It is hypothesized that the compound can modulate enzyme activity and influence various signaling pathways, potentially leading to therapeutic outcomes such as anti-inflammatory or anticancer effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives with similar functional groups have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
Case Study:
A study investigating a related compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may have similar effects.
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. This compound may exhibit activity against various bacterial strains, potentially making it useful in treating infections.
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits growth | , |
| Antimicrobial | Effective against certain bacteria | , |
| Anti-inflammatory | Modulates inflammatory pathways | , |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that the compound has favorable absorption and distribution characteristics, which are essential for effective therapeutic action.
Safety Profile
Safety assessments are critical when considering any new pharmaceutical agent. Initial toxicity studies indicate that this compound has a favorable safety profile with low cytotoxicity in normal cell lines compared to cancerous ones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
